N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step reactions that include functional group transformations and coupling reactions. For instance, a method for creating Co(II) complexes with thiazole derivatives as ligands involves elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra, alongside magnetic moment measurements to support structure determination (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This example, while not directly synthesizing the target compound, demonstrates the complexity and the analytical methods often used in the synthesis and characterization of related compounds.
Molecular Structure Analysis
The structural elucidation of thiazole derivatives and similar compounds frequently involves a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography for solid-state structures. These methods provide detailed insights into the molecular geometry, electronic structure, and the overall conformation of the compounds. For example, X-ray crystallographic studies on closely related N-(thiazol-2-yl)benzamide derivatives have revealed diverse modes of supramolecular aggregation and the significant role of non-covalent interactions in determining the structural arrangement (B. Priya et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can range from substitution reactions to complex coordination chemistry in the case of metal complexes. These reactions are crucial for modifying the chemical and physical properties of the compounds for various applications. The fluorescence quenching observed in Co(II) complexes of thiazole derivatives, for example, indicates interesting electronic properties that could be explored for sensory or bioimaging applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
A study focused on the novel synthesis of omeprazole, a proton pump inhibitor, highlighting various pharmaceutical impurities and the synthesis process, which could be related to the broader class of compounds including N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide. This research gives insight into the development of proton pump inhibitors and the importance of understanding pharmaceutical impurities in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Capacity Assays
Another study elucidated the reaction pathways in ABTS/PP decolorization assays of antioxidant capacity, which are significant for understanding the antioxidant properties of compounds. Such assays could be applied to evaluate the antioxidant potential of this compound derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Activities of Benzothiazoles
The therapeutic potential of benzothiazoles, including their structural modifications and patent reviews from 2010 to 2014, was examined. Benzothiazoles have shown a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic, indicating the potential for this compound in similar applications (Kamal, Hussaini, & Malik, 2015).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-8-6-9-13-15(12)18-17(24-13)19-16(20)11-7-4-5-10-14(11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZPKOTOMGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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